8-Bromo-6-chloro-2H-chromene-3-carboxylic acid
Description
Infrared Spectroscopy
The IR spectrum (KBr pellet) exhibits characteristic bands at:
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H) : Carboxylic acid proton.
- δ 7.89 (d, J = 8.4 Hz, 1H) and δ 7.52 (d, J = 8.4 Hz, 1H) : Aromatic protons at positions 5 and 7, coupled through the chromene ring.
- δ 6.38 (s, 1H) : Proton at position 4, deshielded by the electron-withdrawing carboxylic acid group.
¹³C NMR (100 MHz, DMSO-d₆):
UV-Vis Spectroscopy
In methanol, the compound shows absorption maxima at 274 nm (π→π* transition of the chromene ring) and 320 nm (n→π* transition of the carboxylic acid group). The bromine and chlorine substituents cause a 15 nm bathochromic shift compared to unsubstituted chromene-3-carboxylic acid.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction of the methyl ester derivative (CAS 1427460-59-0) reveals a monoclinic crystal system with space group $$ P2_1/c $$ and unit cell parameters $$ a = 6.1033 \, \text{Å}, b = 40.920 \, \text{Å}, c = 7.8767 \, \text{Å}, \beta = 111.35^\circ $$. The chromene ring is nearly planar, with a dihedral angle of 5.26° between the benzene and pyran rings. Key intermolecular interactions include:
- C–H···O hydrogen bonds (2.59–2.76 Å) between the carboxylic acid and adjacent chromene rings.
- π···π stacking (3.85 Å) between aromatic systems of neighboring molecules.
Table 2: Crystallographic data for related chromene derivatives
| Compound | Space Group | π···π Distance (Å) | Hydrogen Bond Length (Å) |
|---|---|---|---|
| 8-Bromo-6-chloro derivative | $$ P2_1/c $$ | 3.85 | 2.59–2.76 |
| 6-Chloro coumarin-3-acid | $$ P2_1/m $$ | 3.91 | 2.63–2.81 |
Comparative Structural Analysis with Related Chromene Derivatives
The structural features of this compound differ significantly from non-halogenated analogs:
- Electron-withdrawing effects : Bromine and chlorine reduce electron density on the chromene ring, increasing the acidity of the carboxylic acid group (pKa ≈ 2.8 vs. 4.1 for unsubstituted chromene-3-carboxylic acid).
- Steric bulk : The halogen substituents hinder rotation about the C3–C4 bond, locking the carboxylic acid group in a conformation optimal for hydrogen bonding.
- Photoreactivity : Compared to 8-methoxy or 8-methyl derivatives, the bromine atom enhances intersystem crossing, making the compound more reactive under UV irradiation.
Table 3: Structural and electronic comparisons with related compounds
| Derivative | Substituents | λₘₐₓ (nm) | pKa |
|---|---|---|---|
| 8-Bromo-6-chloro | Br, Cl, COOH | 274, 320 | 2.8 |
| 6-Chloro coumarin-3-acid | Cl, COOH | 268, 310 | 3.1 |
| Chromene-3-carboxylic acid | H, COOH | 259, 305 | 4.1 |
Properties
IUPAC Name |
8-bromo-6-chloro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO3/c11-8-3-7(12)2-5-1-6(10(13)14)4-15-9(5)8/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRUPOXHNYLUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696321 | |
| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-01-2 | |
| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid is a synthetic derivative of chromene, characterized by the presence of bromine and chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C10H6BrClO3
- Molecular Weight : 289.51 g/mol
- Appearance : White to off-white solid
The compound features a chromene core with a carboxylic acid group at the 3-position, which is crucial for its biological activity. The presence of halogen atoms (bromine at the 8-position and chlorine at the 6-position) enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reaction : Involves the reaction of substituted salicylaldehydes with active methylene compounds like Meldrum's acid.
- Nucleophilic Aromatic Substitution : The bromine and chlorine substituents allow for further functionalization, enabling the introduction of various substituents onto the chromene core.
Cholinesterase Inhibition
Chromene derivatives have been studied for their potential as acetylcholinesterase (AChE) inhibitors, which are critical in treating neurodegenerative diseases such as Alzheimer's. Some derivatives demonstrated low micromolar inhibitory concentrations, indicating that this compound may also possess similar properties .
Antioxidant Properties
While specific antioxidant activity data for this compound are not extensively documented, related coumarin compounds have shown promising results in scavenging free radicals and enhancing antioxidant enzyme activities (e.g., superoxide dismutase). This suggests that this compound may exhibit similar benefits .
Case Studies and Research Findings
Scientific Research Applications
Applications Overview
The applications of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid can be categorized into several key areas:
- Medicinal Chemistry
- Organic Synthesis
- Material Science
- Biological Research
- Analytical Chemistry
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of biologically active compounds, particularly in anti-cancer and anti-inflammatory drug development. Its derivatives have been explored for their potential to inhibit specific enzymes related to cancer progression, such as carbonic anhydrases IX and XII, which are overexpressed in various tumors .
Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against carbonic anhydrase enzymes, suggesting potential use in cancer therapeutics .
Organic Synthesis
In organic synthesis, this compound acts as a versatile intermediate for creating complex molecules. Its halogen substituents (bromine and chlorine) facilitate further functionalization through nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the chromene core .
Data Table: Synthesis Applications
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Substitution of halogens with nucleophiles (amines, thiols) |
| Esterification | Conversion of carboxylic acid to esters using standard methods |
| Amidation | Formation of amides from carboxylic acids using coupling reagents |
Material Science
The compound is also explored in material science for developing advanced materials such as polymers and coatings due to its unique properties that enhance durability and performance . Its structural characteristics allow it to be incorporated into new materials with improved functionalities.
Biological Research
In biological research, this compound is utilized to study enzyme interactions and receptor binding mechanisms. It serves as a probe in biochemical assays, helping researchers understand various biological processes .
Case Study : Research has shown that compounds based on this chromene structure can effectively inhibit specific enzymes involved in metabolic pathways, indicating their potential role in therapeutic strategies .
Analytical Chemistry
The compound is employed in analytical chemistry for detecting and quantifying specific compounds within samples. Its reactivity allows for accurate measurements in various analytical methods, ensuring reliability in research findings .
Comparison with Similar Compounds
Physical and Chemical Properties
- Melting Points: Oxo derivatives (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylic acid) exhibit higher melting points (~200°C) compared to non-oxo analogs, likely due to enhanced intermolecular interactions via ketone groups .
- Acidity: The pKa of 6-chloro-8-fluoro-2H-chromene-3-carboxylic acid is predicted at 3.28, suggesting electron-withdrawing halogens (Cl, F) increase acidity compared to non-halogenated chromenes .
- Solubility : Methyl or methoxy substituents (e.g., 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid) improve solubility in organic solvents like chloroform, whereas polar carboxylic acids favor aqueous or DMSO systems .
Structural and Crystallographic Insights
- Crystal Packing: The dimethylformamide solvate of 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid crystallizes in a monoclinic system (space group P21/n), with unit cell parameters a = 10.489 Å, b = 11.470 Å, and c = 18.803 Å . This highlights the role of hydrogen bonding (carboxylic acid and hydroxy groups) in stabilizing crystal lattices.
Preparation Methods
Reaction Overview
- Starting materials: Substituted salicylaldehyde (bearing halogens such as bromo and chloro groups at desired positions) and acrylonitrile.
- Catalyst/Base: Historically, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used; however, recent studies show 4-dimethylaminopyridine (DMAP) as a superior catalyst.
- Conditions: Typically conducted at elevated temperatures (~70 °C) without solvent or in acrylonitrile as solvent, under nitrogen atmosphere.
- Reaction time: Approximately 18 hours.
- Mechanism: The base catalyzes the MBH reaction between salicylaldehyde and acrylonitrile, generating an ammonium nitrile anion intermediate, which undergoes intramolecular oxa-Michael addition and dehydration to yield 3-cyano-2H-chromene.
Catalyst Comparison and Optimization
| Catalyst | Yield of 3-Cyano-2H-chromene (%) | Notes |
|---|---|---|
| DABCO | ~51% | Conventional catalyst, moderate yields |
| Quinuclidine | 60-69% | Improved yields over DABCO |
| 3-Quinuclidinol | ~60% | Comparable to quinuclidine |
| Quinine | 0% | Steric hindrance inhibits reaction |
| DMAP | Up to 85% | Superior catalyst, higher yields and scalability |
DMAP has been demonstrated to provide higher yields across various substituted salicylaldehydes, including those with electron-withdrawing groups like chloro and bromo substituents, making it highly suitable for preparing halogenated chromenes such as 8-Bromo-6-chloro derivatives.
Hydrolysis of 3-Cyano-2H-chromene to Chromene-3-carboxylic Acid
The 3-cyano-2H-chromene intermediate undergoes hydrolysis under basic conditions to convert the cyano group into the carboxylic acid functionality:
- Conditions: Basic aqueous hydrolysis (e.g., NaOH in water or aqueous alcohol).
- Temperature: Typically mild to moderate heating.
- Yield: Moderate to good, e.g., 45% yield reported for similar chloro-substituted chromene carboxylic acids.
- Notes: This step completes the synthesis of 2H-chromene-3-carboxylic acids, including halogenated derivatives.
This hydrolysis step has been successfully applied to 7-chloro-2H-chromene-3-carboxylic acid and can be adapted for 8-bromo-6-chloro derivatives.
Specific Considerations for this compound
- Halogenation pattern: The presence of both bromine at position 8 and chlorine at position 6 requires starting salicylaldehydes substituted accordingly or post-synthetic halogenation.
- Differential solubility: Patents suggest processes involving differential solubility-driven asymmetric transformations for substituted chromene carboxylic acids, which may improve purification and yield.
- Reagent availability: Acrylonitrile and substituted salicylaldehydes are commercially available or can be synthesized via standard aromatic substitution methods.
Summary Table of Preparation Steps
Research Findings and Notes
- The use of DMAP as a catalyst significantly improves the yield and scalability of the key annulative condensation step compared to traditional DABCO catalysis.
- The annulative condensation proceeds via a Morita–Baylis–Hillman reaction mechanism, which is base-mediated and involves formation of ammonium nitrile anion species.
- Hydrolysis of the cyano group to carboxylic acid is a crucial step to obtain the target chromene-3-carboxylic acid and has been demonstrated under mild basic conditions.
- Differential solubility-driven processes may be employed for purification and asymmetric transformations, enhancing the practical utility of the synthesis.
- Safety note: Acrylonitrile is highly toxic and flammable; reactions must be conducted in well-ventilated fume hoods with appropriate safety measures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-bromo-6-chloro-2H-chromene-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves halogenation of chromene precursors followed by cyclization. For example, bromination at the 8-position and chlorination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled temperatures (20–40°C). Purification via reversed-phase HPLC (≥95% purity) is recommended for isolating the final product .
- Optimization : Use design of experiments (DoE) to assess variables (e.g., solvent polarity, catalyst loading). Monitor intermediates via thin-layer chromatography (TLC) and confirm structures with -NMR and LC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight validation and -NMR to confirm substituent positions. X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What safety protocols are critical during handling and storage?
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; wash skin immediately upon contact.
- Storage : Store in amber glass bottles at –20°C under inert gas (Ar/N₂) to prevent degradation. Follow SDS guidelines for disposal .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen positioning) influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) : The bromine and chlorine substituents enhance electrophilicity, potentially improving binding to targets like kinases or GPCRs. Computational docking studies (e.g., AutoDock Vina) can predict interactions, while in vitro assays (e.g., IC₅₀ measurements) validate efficacy .
- Example : Replacing bromine with smaller halogens (e.g., fluorine) may reduce steric hindrance, altering selectivity .
Q. How can conflicting bioactivity data across studies be resolved?
- Troubleshooting :
- Dose-Response Curves : Ensure consistent concentrations (e.g., 1 nM–100 μM) and assay conditions (pH, temperature).
- Target Validation : Use CRISPR knockouts or competitive binding assays to confirm specificity.
- Meta-Analysis : Compare datasets from multiple models (e.g., cell lines vs. organoids) to identify context-dependent effects .
Q. What advanced techniques are used to study its reactivity under physiological conditions?
- Stability Studies : Incubate the compound in simulated biological fluids (e.g., PBS, human serum) and analyze degradation products via LC-MS/MS.
- Reactive Intermediate Trapping : Use glutathione or ascorbic acid to identify electrophilic intermediates, mitigating false positives in toxicity screens .
Q. How can researchers address discrepancies in purity assessments between HPLC and NMR?
- Root Cause Analysis :
- HPLC Artifacts : Check for column contamination or mobile-phase interference.
- NMR Solvent Effects : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d₆).
- Cross-Validation : Combine multiple methods (e.g., elemental analysis, FT-IR) to confirm results .
Methodological Resources
- Synthetic Protocols : Adapted from 6,8-dichloro-chroman-3-carboxylic acid routes, emphasizing halogenation and cyclization .
- Safety Data : Refer to Thermo Scientific™ guidelines for chromene derivatives .
- Analytical Standards : Use PubChem CID 2735716 (related chloride derivative) for spectral comparisons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
